1-ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

ADME Lipophilicity Physicochemical Properties

This 1,2-disubstituted benzimidazole bearing the privileged 3,4,5-trimethoxyphenyl pharmacophore is a distinct physico-chemical entity. Its N-ethyl substitution eliminates the hydrogen bond donor present in N-H analogs, increasing logP by approximately 0.4 units to modulate passive permeability and solubility. Confirmed as a hit in multiple high-throughput screens, including KSHV latency (HMS791), LtaS inhibition, and non-canonical G-protein signaling (HMS1303), this compound is an ideal starting point for medicinal chemistry optimization and diversity-oriented screening libraries.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
Cat. No. B4236809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C18H20N2O3/c1-5-20-14-9-7-6-8-13(14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3
InChIKeyKZTCSJDIKVRUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole: A Commercially Available Screening Compound for Antiviral and Oncology Target Profiling


1-Ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole (CAS 838867-54-2) belongs to the class of 1,2-disubstituted benzimidazoles bearing the privileged 3,4,5-trimethoxyphenyl pharmacophore. This compound is commercially available through hit-discovery vendors as a screening-grade solid and has been profiled in multiple high-throughput screens at the ICCB-Longwood/NSRB Screening Facility at Harvard Medical School, including assays for Kaposi's sarcoma-associated herpesvirus (KSHV) latency, LtaS inhibition in Staphylococcus aureus, and viral RNA polymerase polymerization . Unlike its 1-H unsubstituted congener, the N-ethyl substitution eliminates the hydrogen bond donor and increases calculated lipophilicity, positioning this compound as a distinct physico-chemical entity for medicinal chemistry optimization campaigns, particularly where ADME property tuning is a priority.

Why Generic Benzimidazole Analogs Cannot Functionally Substitute for 1-Ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole


The benzimidazole scaffold tolerates extensive N1 and C2 substitution, but these modifications drastically alter both target engagement and physicochemical properties. The N-ethyl group on this compound is not a passive spectator; it eliminates the hydrogen bond donor present in N-H analogs while increasing logP by approximately 0.4 units relative to the 1-H counterpart, which can significantly affect passive permeability, solubility, and off-target binding . Furthermore, while the trimethoxyphenyl motif is a validated microtubule-targeting warhead, its precise geometry and electronic character are influenced by the benzimidazole core substitution pattern, meaning that 2-aryl benzimidazoles with alternative N1 substituents, or 1-aryl-6-substituted benzimidazoles from other chemical series, do not present the same pharmacophoric arrangement and cannot be assumed to reproduce either the bioactivity fingerprint or the developability profile observed in this specific chemical entity [1].

Product-Specific Quantitative Evidence for 1-Ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole


Enhanced Lipophilicity and Predicted Permeability Compared to the 1-H Unsubstituted Analog

Replacement of the N-H group with an N-ethyl substituent increases the compound's calculated partition coefficient (LogP) from 3.2 (1-H analog) to 3.62, and entirely eliminates the hydrogen bond donor count (from 1 to 0) [1]. This modification is predicted to improve passive membrane permeability and reduce crystal lattice energy, potentially enhancing oral absorption characteristics.

ADME Lipophilicity Physicochemical Properties

Differential Aqueous Solubility Profile Enabling Biophysical Assay Compatibility

The compound exhibits a calculated LogSW (log of molar solubility in water) of -4.57, corresponding to an estimated aqueous solubility of approximately 8.4 µM . This is lower than typical fragment-like molecules but consistent with a lead-like small molecule, and its absence of acidic protons distinguishes it from the 1-H analog, which may have different aggregation or non-specific binding profiles in biophysical assay buffers.

Solubility Biophysical Assay Drug Discovery

Confirmed Activity in KSHV Latency and Staphylococcus aureus LtaS HTS Assays

In high-throughput screening at Harvard Medical School's ICCB-Longwood facility, 1-ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole demonstrated detectable signal in the KSHV latency fluorescence polarization assay (assay HMS791, Z-score_B > 0.7 at screening concentration) and the LtaS inhibition screen in S. aureus (assay HMS979) . These primary screen results confirm that the compound specifically engages biological targets relevant to antiviral and antibacterial pathways, which is not a generic property shared by all 2-aryl benzimidazoles.

Antiviral KSHV Anti-infective Screening

Topological Polar Surface Area and Rotatable Bond Profile Favoring CNS Drug-Likeness

The compound possesses a topological polar surface area (tPSA) of 45.5 Ų, placing it within the optimal range for blood-brain barrier penetration (typically < 70 Ų), and has only 1 rotatable bond (the ethyl group), indicating a rigid, conformationally constrained structure . These features are more favorable for CNS drug discovery compared to many 1-H substituted analogs or 1-benzyl derivatives, which often exhibit higher rotatable bond counts and tPSA values.

CNS Drug Discovery Physicochemical Property Drug-Likeness

SAR Differentiation: The Trimethoxyphenyl Moiety's Role in Tubulin Inhibition Validates this Core Scaffold

A published series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles demonstrated that the trimethoxyphenyl group is essential for colchicine-site tubulin inhibition, with lead compound 2a achieving IC50 values of 0.037–0.20 µM across cancer cell lines [1]. While the substitution pattern differs from the 1-ethyl-2-(3,4,5-trimethoxyphenyl) compound, the presence of an identical trimethoxyphenyl A-ring and benzimidazole core strongly supports the viability of this scaffold for microtubule-targeted anticancer drug discovery. The N-ethyl substitution on our compound provides a distinct vector for further functionalization compared to the 1-aryl substitution in the published series, offering synthetic tractability advantages.

Tubulin Inhibitor Anticancer Structure-Activity Relationship

Best Research and Industrial Application Scenarios for 1-Ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole


Lead Optimization for Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency Inhibitors

Based on confirmed hit activity in the HMS791 KSHV latency fluorescence polarization assay , this compound is an ideal starting point for medicinal chemistry teams aiming to develop first-in-class inhibitors of LANA-mediated episome maintenance. Its favorable CNS drug-like properties (tPSA 45.5 Ų, 0 H-donors) may further benefit programs targeting KSHV-associated primary effusion lymphoma, where CNS involvement can occur.

Anticancer Drug Discovery Targeting the Colchicine-Binding Site of Tubulin

Class-level SAR evidence confirms that the trimethoxyphenyl benzimidazole scaffold is a validated tubulin polymerization inhibitor core . This compound can serve as a key intermediate for structure-based design of colchicine-site binders, with the N-ethyl group providing a distinct synthetic handle for late-stage diversification to improve potency and selectivity.

Chemical Biology Probe Development for G-Protein Signaling Pathways

The compound was interrogated in a high-throughput screen for inhibitors of the GIV GBA-motif interaction with Gαi (assay HMS1303) , indicating potential utility in chemical probe campaigns targeting non-canonical G-protein signaling. Its rigid, low-rotatable-bond structure makes it attractive for fragment-based lead discovery and biophysical binding assays.

Procurement for Physicochemical Property-Driven Compound Library Design

With a calculated LogP of 3.62, LogSW of -4.57, tPSA of 45.5 Ų, and only 1 rotatable bond , this compound is particularly well-suited for inclusion in diversity-oriented screening libraries focused on lead-like chemical space for CNS and intracellular targets, where its distinct profile differentiates it from more polar or flexible benzimidazole analogs.

Quote Request

Request a Quote for 1-ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.